molecular formula C22H23N5O5 B11585065 N-[2-(morpholin-4-yl)ethyl]-2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide

N-[2-(morpholin-4-yl)ethyl]-2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide

Cat. No.: B11585065
M. Wt: 437.4 g/mol
InChI Key: HEXLTUDFMAKMQV-UHFFFAOYSA-N
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Description

N-[2-(MORPHOLIN-4-YL)ETHYL]-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a morpholine ring, a nitrophenyl group, and a phthalazine moiety, making it a unique structure for diverse chemical interactions.

Properties

Molecular Formula

C22H23N5O5

Molecular Weight

437.4 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-[4-(3-nitrophenyl)-1-oxophthalazin-2-yl]acetamide

InChI

InChI=1S/C22H23N5O5/c28-20(23-8-9-25-10-12-32-13-11-25)15-26-22(29)19-7-2-1-6-18(19)21(24-26)16-4-3-5-17(14-16)27(30)31/h1-7,14H,8-13,15H2,(H,23,28)

InChI Key

HEXLTUDFMAKMQV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(MORPHOLIN-4-YL)ETHYL]-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE typically involves multi-step organic reactions. One common route includes:

    Formation of the phthalazine core: Starting with phthalic anhydride, it undergoes a reaction with hydrazine to form 1,2-dihydrophthalazine-1,4-dione.

    Nitration: The phthalazine core is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

    Morpholine attachment: The morpholine ring is introduced via a nucleophilic substitution reaction, where 2-chloroethylmorpholine reacts with the nitrated phthalazine derivative.

    Acetamide formation: Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale operations. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(MORPHOLIN-4-YL)ETHYL]-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Reduction: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Amine derivatives: From the reduction of the nitro group.

    Oxidized derivatives: From the oxidation of the phthalazine core.

    Substituted morpholine derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

N-[2-(MORPHOLIN-4-YL)ETHYL]-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and functional groups.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: Used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(MORPHOLIN-4-YL)ETHYL]-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the morpholine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The phthalazine core provides structural rigidity and additional sites for interaction.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(MORPHOLIN-4-YL)ETHYL]-2-[4-(3-AMINOPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE: Similar structure but with an amino group instead of a nitro group.

    N-[2-(MORPHOLIN-4-YL)ETHYL]-2-[4-(3-METHOXYPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE: Contains a methoxy group instead of a nitro group.

Uniqueness

N-[2-(MORPHOLIN-4-YL)ETHYL]-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various chemical and biological applications.

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